4-[5-(3-fluorophenyl)-3-(3-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
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Overview
Description
4-[5-(3-fluorophenyl)-3-(3-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3-fluorophenyl)-3-(3-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves a multi-step process. One common method includes the following steps:
Formation of Pyrazoline Intermediate: This step involves a one-pot three-component reaction under microwave irradiation.
Oxidative Aromatization: The pyrazoline intermediate is then subjected to oxidative aromatization under conventional heating to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-[5-(3-fluorophenyl)-3-(3-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of the pyrazole ring, while substitution reactions can introduce different functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anti-cancer and anti-inflammatory properties.
Biological Studies: It can be used in studies investigating the biological activities of pyrazole derivatives, such as antimicrobial and antioxidant activities.
Chemical Research: The compound can serve as a model for studying the reactivity and properties of pyrazole derivatives.
Mechanism of Action
The mechanism of action of 4-[5-(3-fluorophenyl)-3-(3-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound’s fluorinated pyrazole ring is known to bind with high affinity to certain receptors, such as the human estrogen alpha receptor (ERα) . This binding can modulate the receptor’s activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares a similar pyrazole core structure and exhibits anti-cancer activity.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another pyrazole derivative with notable biological activities.
Uniqueness
4-[5-(3-fluorophenyl)-3-(3-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and methanesulfonamide groups enhances its potential as a therapeutic agent by improving its binding affinity and stability.
Properties
Molecular Formula |
C20H20FN3O5S |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
4-[3-(3-fluorophenyl)-5-[3-(methanesulfonamido)phenyl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H20FN3O5S/c1-30(28,29)23-16-7-3-4-13(11-16)17-12-18(14-5-2-6-15(21)10-14)24(22-17)19(25)8-9-20(26)27/h2-7,10-11,18,23H,8-9,12H2,1H3,(H,26,27) |
InChI Key |
FHZSXBTVIHGXTJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)C(=O)CCC(=O)O |
Origin of Product |
United States |
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